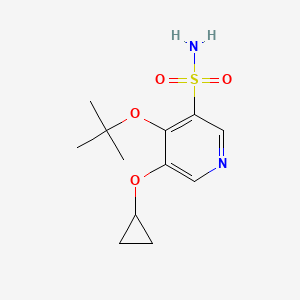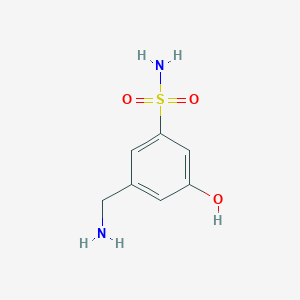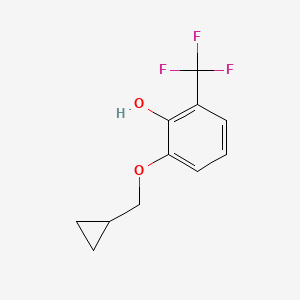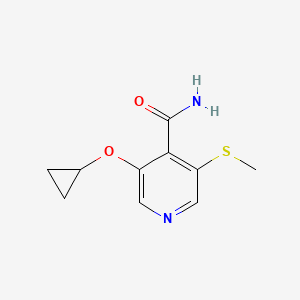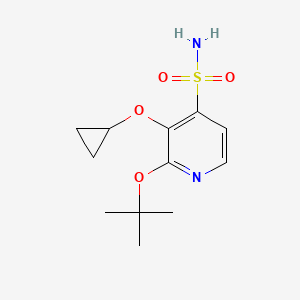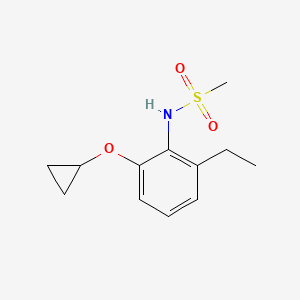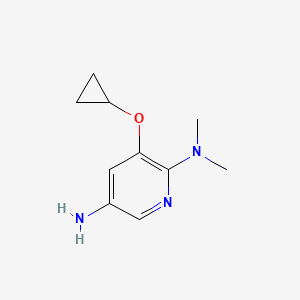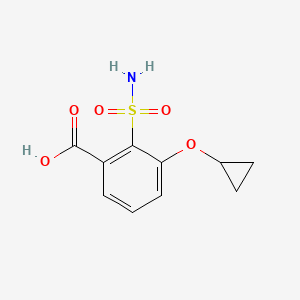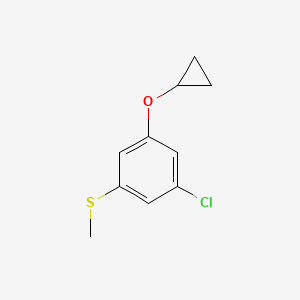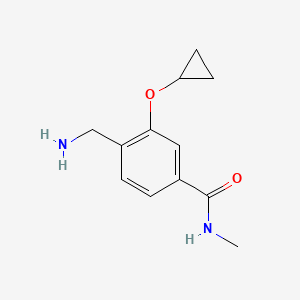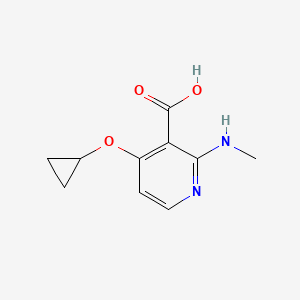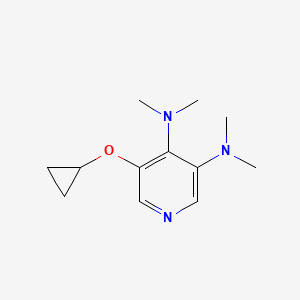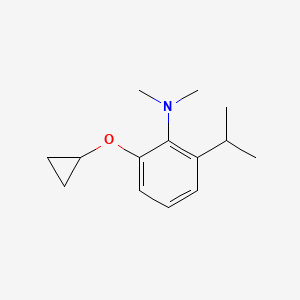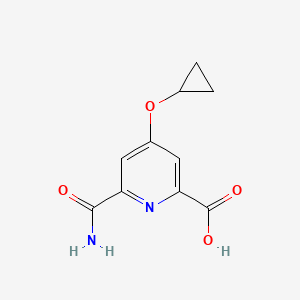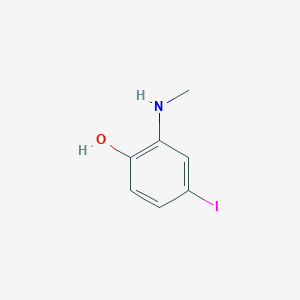
4-Iodo-2-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-(methylamino)phenol is an aromatic organic compound characterized by the presence of an iodine atom, a methylamino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-2-(methylamino)phenol can be synthesized through the direct iodination of 2-methylphenol in aqueous alcohol solvents. This process involves the action of a reagent prepared in situ from sodium hypochlorite and sodium iodide . Another method involves the preparation of the compound from 4-aminophenol via the diazonium salt, followed by iodination .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-(methylamino)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hypochlorite, sodium iodide, and other halogenating agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can lead to the formation of various substituted phenols .
Scientific Research Applications
4-Iodo-2-(methylamino)phenol has several scientific research applications, including:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The iodine and methylamino groups play a crucial role in its reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Similar in structure but lacks the methylamino group.
2-Iodophenol: Another isomer with the iodine atom in a different position.
3-Iodophenol: Similar to 4-Iodophenol but with the iodine atom in the meta position.
Uniqueness
4-Iodo-2-(methylamino)phenol is unique due to the presence of both the iodine and methylamino groups, which confer distinct chemical properties and reactivity compared to other iodophenols. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-iodo-2-(methylamino)phenol |
InChI |
InChI=1S/C7H8INO/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |
InChI Key |
IZTCWAYZCRIBHD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


